molecular formula C26H28N4O4 B2923162 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1115999-08-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2923162
CAS No.: 1115999-08-0
M. Wt: 460.534
InChI Key: XMLKLDWOLWMUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a piperidine carboxamide group, making it a unique structure for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the piperidine carboxamide group under controlled conditions, often using amide coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield benzoquinone derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or activate specific transcription factors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ylmethanamine: Shares the benzo[d][1,3]dioxole moiety.

    4-Ethylphenoxy pyrimidine derivatives: Similar pyrimidine ring structure.

    Piperidine carboxamide analogs: Contains the piperidine carboxamide group.

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-2-18-3-6-21(7-4-18)34-25-14-24(28-16-29-25)30-11-9-20(10-12-30)26(31)27-15-19-5-8-22-23(13-19)33-17-32-22/h3-8,13-14,16,20H,2,9-12,15,17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLKLDWOLWMUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.